Conformational Restriction and Enzyme Inhibition Potency: Cyclopropanecarbonyl vs Isopropylcarbonyl
Cyclopropanecarbonyl derivatives exhibit a fixed bisected conformation that enhances enzyme inhibition potency by approximately one order of magnitude relative to flexible isopropylcarbonyl analogs. In head-to-head comparisons, cyclopropanecarbonyl derivatives were 15-fold more potent against 4-hydroxyphenylpyruvate dioxygenase (HPPD) and 14-fold more potent against dihydroorotate dehydrogenase (DHODH) compared to the corresponding isopropylcarbonyl derivatives [1]. X-ray crystallography confirmed that the cyclopropyl group adopts a specific bisected conformation unavailable to isopropyl groups, enabling stronger metal-chelating and hydrogen-bonding interactions within the enzyme active site [1].
| Evidence Dimension | Enzyme inhibition potency (fold enhancement) |
|---|---|
| Target Compound Data | Cyclopropanecarbonyl derivative: Ki or IC50 not explicitly reported for this exact compound, but class-level fold enhancement is 14-15× vs isopropylcarbonyl [1] |
| Comparator Or Baseline | Isopropylcarbonyl derivative: Baseline inhibitory potency, set as 1× |
| Quantified Difference | 15-fold more potent against HPPD; 14-fold more potent against DHODH [1] |
| Conditions | In vitro enzyme assays; co-crystal structures with HPPD and DHODH; X-ray crystallography of synthesized derivatives [1] |
Why This Matters
Procuring the cyclopropanecarbonyl analog rather than the isopropylcarbonyl analog is justified when maximizing enzyme inhibition potency is critical for lead optimization in medicinal chemistry programs.
- [1] Kuo PY, Shie TL, Chen YS, Lai JT, Yang DY. Enzyme inhibition potency enhancement by active site metal chelating and hydrogen bonding induced conformation-restricted cyclopropanecarbonyl derivatives. Bioorg Med Chem Lett. 2006. PMID: 16979340. View Source
